molecular formula C14H10Cl2O2 B8446362 (4,4'-Dichlorobiphenyl-3-yl)acetic acid

(4,4'-Dichlorobiphenyl-3-yl)acetic acid

Cat. No.: B8446362
M. Wt: 281.1 g/mol
InChI Key: HVQRQRAUOVHXCM-UHFFFAOYSA-N
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Description

(4,4'-Dichlorobiphenyl-3-yl)acetic acid is a biphenyl-substituted acetic acid derivative characterized by chlorine atoms at the 4 and 4' positions of the biphenyl ring and an acetic acid group at the 3-position.

Properties

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

2-[2-chloro-5-(4-chlorophenyl)phenyl]acetic acid

InChI

InChI=1S/C14H10Cl2O2/c15-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-14(17)18/h1-7H,8H2,(H,17,18)

InChI Key

HVQRQRAUOVHXCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)CC(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Influence

The following compounds share structural similarities with (4,4'-Dichlorobiphenyl-3-yl)acetic acid:

Compound Name Substituents Functional Groups Key Properties/Applications
This compound Cl at 4,4'; acetic acid at 3 -COOH, -Cl Potential adsorbent, ligand for metal ions
3'-(Hydroxymethyl)-biphenyl-4-acetic acid -CH2OH at 3'; acetic acid at 4 -COOH, -CH2OH Pharmaceutical intermediates
{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid Ethylcarbamoyl at 3; acetic acid at 4 -COOH, -CONH-C2H5 Bioactive molecule synthesis
Acetic acid-modified sludge-based biochar (ASBB) Surface -COOH groups -COOH, porous structure Uranium (U(VI)) adsorption from wastewater

Key Observations:

  • Electron-Withdrawing Effects: The chlorine substituents in this compound enhance the acidity of the -COOH group compared to non-halogenated analogs (e.g., 3'-(Hydroxymethyl)-biphenyl-4-acetic acid).
  • In contrast, hydroxymethyl (-CH2OH) or carbamoyl (-CONH-) groups in analogs introduce hydrogen-bonding capabilities .
Adsorption Performance Comparison
Adsorbent/Compound Target Ion Maximum Adsorption Capacity (mg/g) Key Mechanism(s)
Acetic acid-modified biochar (ASBB) U(VI) 97.8% removal efficiency -COOH coordination, pore diffusion
Amidoxime-modified carbon nanotubes U(VI) ~200 mg/g Chelation with amidoxime groups
(Hypothetical) this compound U(VI)/heavy metals Inferred: High (due to -COOH and Cl) -COOH coordination, Cl-assisted electron effects

Mechanistic Insights :

  • ASBB achieves 97.8% uranium removal via -COOH coordination and pore structure enhancements .
  • The chlorine substituents in this compound could enhance selectivity for heavy metals (e.g., U(VI)) by stabilizing metal-ligand complexes through inductive effects.
Spectroscopic and Surface Characterization

Comparative FTIR and XPS data highlight functional group interactions:

  • ASBB: FTIR peaks at 1,406 cm⁻¹ (symmetric -COO⁻ stretch) and 1,617 cm⁻¹ (asymmetric -COO⁻ stretch) confirm carboxylate coordination with U(VI) . XPS shows U4f peaks at 382.4 eV (U(VI)), indicating non-redox adsorption .
  • Hypothetical this compound :
    • Expected FTIR shifts in -COOH/-COO⁻ regions (1,400–1,700 cm⁻¹) due to Cl’s electron-withdrawing effects.
    • XPS Cl2p peaks (~200 eV) may indicate secondary interactions with metal ions.

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